molecular formula C6H10ClNO2 B1395469 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride CAS No. 38228-01-2

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B1395469
CAS No.: 38228-01-2
M. Wt: 163.6 g/mol
InChI Key: FUUDIAWJUMPFSD-UHFFFAOYSA-N
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Description

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is a derivative of pyrrole, which is a basic structure in many biologically active compounds

Mode of Action

Pyrrole derivatives are known to interact with various biological targets through different mechanisms . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Pyrrole derivatives are involved in a wide range of biochemical pathways

Result of Action

As a pyrrole derivative, it may have potential biological activities , but specific effects need to be confirmed through experimental studies.

Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h5H,2-3H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUDIAWJUMPFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715399
Record name 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38228-01-2
Record name NSC19503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 2
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 3
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 4
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 5
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 6
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

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